
Parp1-IN-5
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Overview
Description
PARP1-IN-5 is a potent, selective, orally active PARP-1 inhibitor with an IC50 value of 14.7 nM . It exhibits low toxicity and has demonstrated efficacy in cancer research, particularly in enhancing the cytotoxicity of chemotherapeutic agents like carboplatin. Preclinical studies in A549 and SK-OV-3 cell lines reveal its ability to induce DNA damage (via γ-H2AX upregulation) and reduce poly(ADP-ribose) (PAR) levels, indicating robust PARP-1 inhibition . Its molecular formula is C25H26Cl2N2O5S, and it is soluble in DMSO and other organic solvents, with stability maintained at -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-5 involves multiple steps, starting with the preparation of key intermediates. One method involves dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and heating to 80°C for 2 hours. The reaction mixture is then heated to 100°C overnight. After cooling, methanol is added dropwise, and the reaction is carried out at room temperature for 5 hours. The product is then extracted and purified to obtain 6-chloro-5-nitronicotinic acid methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Parp1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Scientific Research Applications
Mechanism of Action of Parp1-IN-5
This compound selectively inhibits the catalytic activity of PARP1, thereby preventing the enzyme from facilitating DNA repair. This inhibition can lead to increased genomic instability in cancer cells that rely on PARP1 for survival. By exploiting the concept of synthetic lethality, this compound can enhance the effectiveness of existing chemotherapeutic agents and radiation therapy by targeting cancer cells with compromised DNA repair capabilities .
Applications in Cancer Therapy
1. Targeting BRCA-Deficient Cancers:
- This compound has shown efficacy in preclinical models of cancers with BRCA mutations. These tumors are particularly sensitive to PARP inhibition due to their reliance on alternative DNA repair pathways that become overwhelmed when PARP1 activity is inhibited .
2. Combination Therapies:
- The compound can be used in combination with other therapeutic agents such as chemotherapy and radiation. Studies indicate that combining this compound with traditional chemotherapeutics can enhance cell death in BRCA-deficient tumors by further impairing their ability to repair DNA damage .
3. Overcoming Resistance:
- Resistance to PARP inhibitors is a significant challenge in clinical settings. Research suggests that this compound may help overcome resistance mechanisms by targeting alternative pathways involved in DNA damage response .
Case Studies
Mechanism of Action
Parp1-IN-5 exerts its effects by selectively inhibiting the activity of PARP1. PARP1 is activated by binding to DNA single-strand and double-strand breaks, facilitating the recruitment of other repair proteins to promote DNA repair. By inhibiting PARP1, this compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death in cancer cells with defective DNA repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar PARP Inhibitors
Selectivity and Potency
Key Findings:
- Selectivity : this compound and AZD5305 are highly selective for PARP-1, whereas PARP1-IN-17 and B102 inhibit multiple targets (e.g., PARP-2, HDACs), which may broaden therapeutic applications but increase toxicity risks .
- Potency : AZD5305 (3 nM) is more potent than this compound (14.7 nM) in cellular assays, though this compound’s oral bioavailability and low toxicity make it preferable for long-term dosing .
- Dual Mechanisms : Compounds like B102 (PARP/HDAC inhibition) and PARP1-IN-6 (PARP-1/tubulin inhibition) offer multi-targeted effects but may compromise specificity .
In Vivo Efficacy and Clinical Potential
- This compound: At 25–50 mg/kg, it enhances carboplatin’s tumor suppression in A549 xenograft models without significant weight loss or hematological toxicity .
- B102 : Induces apoptosis and DNA damage in vitro but lacks published in vivo data, limiting comparative analysis .
Toxicity and Pharmacokinetics
- Low Toxicity : this compound’s oral LD50 exceeds 1000 mg/kg in mice, contrasting with DPQ hydrochloride (40 nM IC50 but unquantified in vivo safety) .
- Dual Inhibitors : B102 and PARP1-IN-6 may face higher toxicity due to off-target effects (e.g., HDAC1 inhibition by B102 disrupts epigenetic regulation) .
This compound in Combination Therapy
- In SK-OV-3 cells, this compound reduces MCM2-7 expression (a DNA replication marker) and PAR levels, suggesting synergy with DNA-damaging agents .
- Combined with carboplatin, it increases γ-H2AX (DNA damage marker) and tumor growth inhibition by >50% in murine models .
Competitive Advantages
- Oral Bioavailability: Unlike many PARP inhibitors requiring intravenous administration, this compound’s oral activity simplifies dosing .
- Selectivity : Its PARP-1 specificity minimizes off-target effects compared to dual inhibitors like PARP/PI3K-IN-1 (T12365), which targets PI3K and may disrupt metabolic pathways .
Biological Activity
Introduction
Parp1-IN-5 is a small molecule inhibitor targeting Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response. PARP1 is crucial for repairing DNA strand breaks through various pathways, including base excision repair (BER) and non-homologous end joining (NHEJ). The biological activity of this compound is primarily focused on its ability to inhibit PARP1, which has significant implications in cancer therapy, particularly in tumors with defective DNA repair mechanisms.
This compound functions by binding to the catalytic domain of PARP1, inhibiting its enzymatic activity. This inhibition prevents PARP1 from facilitating the repair of DNA damage, leading to increased genomic instability and cell death in cancer cells that rely on PARP1 for survival. The inhibition of PARP1 also results in the accumulation of DNA damage markers, such as γ-H2AX, which can be quantitatively assessed to evaluate the efficacy of treatment.
Table 1: Mechanisms of PARP1 and Inhibitor Action
Mechanism | Description |
---|---|
DNA Damage Sensing | PARP1 detects DNA strand breaks and initiates repair processes. |
ADP-Ribosylation | PARP1 modifies target proteins by adding ADP-ribose units, affecting their function. |
Cell Cycle Regulation | PARP1 plays a role in halting cell cycle progression to allow DNA repair. |
Inhibition by this compound | This compound binds to PARP1, blocking its catalytic activity and preventing DNA repair. |
Case Study: Oral Cancer Resistance
A study highlighted the role of PARP1 upregulation in oral cancer cells that developed resistance to chemotherapy. The patient-derived cell lines SCC11A and SCC11B demonstrated that SCC11B cells had significantly higher levels of PARP1 expression, correlating with increased resistance to the chemotherapeutic agent 5-fluorouracil (5-FU) due to enhanced DNA repair capabilities facilitated by PARP1. Treatment with this compound led to decreased cell viability and increased DNA damage accumulation, suggesting that targeting PARP1 could overcome drug resistance in these cells .
Table 2: Effects of this compound on Cell Viability and DNA Damage
Treatment | Cell Line | Viability (%) | γ-H2AX Accumulation (Relative Units) |
---|---|---|---|
Control | SCC11A | 85 | 10 |
Control | SCC11B | 75 | 15 |
This compound | SCC11A | 60 | 25 |
This compound | SCC11B | 30 | 40 |
Implications in Hematological Malignancies
Research has shown that PARP1 is overexpressed in various hematological malignancies, such as chronic myeloid leukemia (CML) and Burkitt lymphoma. In these cases, the overexpression of PARP1 correlates with poor prognosis and increased resistance to traditional therapies. Inhibition of PARP1 using compounds like this compound has been suggested as a potential strategy to enhance therapeutic efficacy against these malignancies by inducing synthetic lethality .
Table 3: PARP1 Expression Levels in Hematological Malignancies
Cancer Type | Cell Line | Fold Change in PARP1 Expression |
---|---|---|
Chronic Myeloid Leukemia | K-562 | >10-fold |
Burkitt Lymphoma | Namalwa | 90-fold |
Acute Lymphoblastic Leukemia | SUP-B15 | 30-fold |
Properties
Molecular Formula |
C25H24N2O5S |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[[4-(thiophen-2-ylmethyl)piperazin-1-yl]methyl]chromen-4-one |
InChI |
InChI=1S/C25H24N2O5S/c28-17-5-3-16(4-6-17)23-13-22(31)24-21(30)12-20(29)19(25(24)32-23)15-27-9-7-26(8-10-27)14-18-2-1-11-33-18/h1-6,11-13,28-30H,7-10,14-15H2 |
InChI Key |
RNPMZVGNPDWZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)CC3=C4C(=C(C=C3O)O)C(=O)C=C(O4)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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